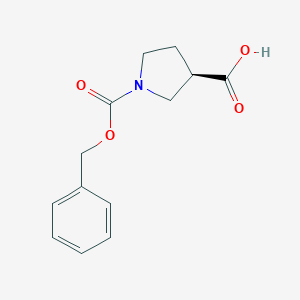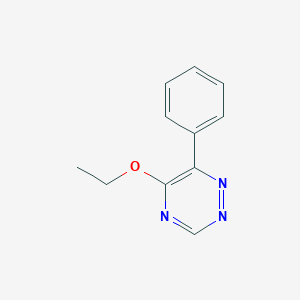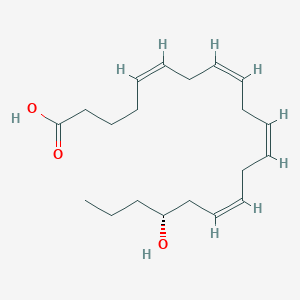
2-(4-Pyridinyl)benzaldehyde
Descripción general
Descripción
2-(4-Pyridinyl)benzaldehyde is a chemical compound with distinct properties and various applications in chemistry and related fields. Its molecular structure and interactions play a crucial role in its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of similar compounds, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, involves multiple steps including acetal reaction, nucleophilic reaction, and hydrolysis, achieving high yields up to 68.9% (Zhang et al., 2018). Additionally, the synthesis of 2-amino-3-pyridinecarboxaldehyde demonstrates a highly efficient process, indicating the feasibility of synthesizing related compounds efficiently (Rivera et al., 2001).
Molecular Structure Analysis
The molecular structures and vibrational frequencies of pyridine carboxaldehydes have been studied using ab initio Hartree-Fock and density functional theory calculations (Sağlam et al., 2007). These studies reveal insights into the conformation and stability of molecules like this compound.
Chemical Reactions and Properties
Research on similar pyridine derivatives indicates a variety of reactions and properties. For instance, compounds like 4-pyridinecarboxaldehyde undergo photochemical reactions leading to decarbonylation, showing their reactivity under certain conditions (Cluyts et al., 2017).
Physical Properties Analysis
The study of pyridinecarboxaldehydes also sheds light on their physical properties, including vibrational frequencies and molecular structure, which are crucial in determining their physical behavior and potential applications in various fields.
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on related compounds. For example, the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols show interesting antioxidant properties, indicative of the potential chemical properties of similar pyridine derivatives (Wijtmans et al., 2004).
Aplicaciones Científicas De Investigación
Catalytic Mechanisms and Organic Synthesis
One of the significant applications of 2-(4-Pyridinyl)benzaldehyde derivatives is in the field of catalysis and organic synthesis. For example, the Pd(OAc)2/pyridine catalyst system, utilizing related compounds, has demonstrated efficiency in the selective aerobic oxidation of organic substrates. This system facilitates the oxidation of benzyl alcohol to benzaldehyde through a detailed mechanistic pathway, including the formation of a palladium-alkoxide species and beta-hydride elimination (Steinhoff, Guzei, & Stahl, 2004). Similarly, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, serves as an important intermediate for small molecule anticancer drugs, showcasing the role of these compounds in medicinal chemistry (Zhang, Cao, Xu, & Wang, 2018).
Environmental and Material Science
In the field of environmental science, compounds related to this compound have been used for the removal of Pb(II) ions from aqueous environments. A novel crosslinked magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base has shown promise as a biosorbent for lead ions, highlighting the environmental applications of these compounds (Gutha & Munagapati, 2016). Furthermore, in material science, pyridinyl-containing benzoxazines have demonstrated unusual curing behaviors with epoxy resins, suggesting potential applications in polymer chemistry and materials engineering (Lin et al., 2014).
Biomedical Applications
In biomedical research, derivatives of this compound have been utilized as chemosensors for pH, enabling discrimination between normal cells and cancer cells. This application underscores the potential of these compounds in diagnostic and therapeutic contexts, where they can be used to monitor cellular environments and possibly target diseased cells (Dhawa et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used as a ligand in the synthesis of certain complexes , suggesting that it may interact with specific proteins or enzymes in biological systems.
Mode of Action
It is known to act as a ligand in the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium(iii), a novel phosphorescent iridium(iii) complex . This suggests that it may interact with its targets through coordination bonds, leading to changes in the targets’ structure and function.
Result of Action
Its role as a ligand in the synthesis of a phosphorescent iridium(iii) complex suggests that it may have applications in optical and electronic devices .
Action Environment
It is recommended to store the compound in a cool, dark place, under inert gas , suggesting that light, temperature, and oxygen may affect its stability.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-(4-Pyridinyl)benzaldehyde are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a ligand for the synthesis of a novel phosphorescent iridium (III) complex
Cellular Effects
Some studies suggest that benzaldehydes, a class of compounds to which this compound belongs, can disrupt cellular antioxidation systems This disruption can inhibit microbial growth, suggesting that this compound may have similar effects
Molecular Mechanism
It is known that benzaldehydes can disrupt cellular antioxidation systems
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited. It is known that the compound should be stored at 0-8 °C .
Propiedades
IUPAC Name |
2-pyridin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSCYFZOYJSYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349086 | |
| Record name | 2-(4-Pyridinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176526-00-4 | |
| Record name | 2-(4-Pyridinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176526-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Pyridinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)









